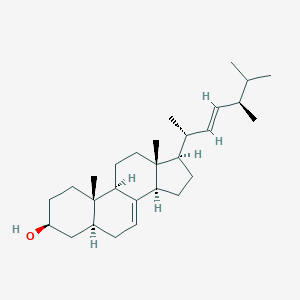

Stellasterol

Vue d'ensemble

Description

Stellasterol is a naturally occurring steroid compound predominantly found in the fungus Ganoderma australe. It is a type of sterol, which are vital structural and regulatory components in eukaryotic cells. This compound has garnered attention for its potential biological activities, particularly its inhibitory effects on enzymes such as dipeptidyl peptidase-4 and alpha-glucosidase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stellasterol is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from Ganoderma australe using column chromatography. The structure of the isolated compound is confirmed through nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Stellasterol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Applications De Recherche Scientifique

Biochemical Properties

Stellasterol is characterized by its unique structure, which includes a double bond and specific stereochemistry that influence its biological activity. Studies have shown that it exhibits a high affinity for certain proteins, such as Bcl-2, which is involved in regulating apoptosis (programmed cell death) . This property suggests potential applications in cancer therapy, where modulation of cell death pathways can be beneficial.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that this compound can trigger apoptosis through mechanisms involving increased expression of pro-apoptotic factors and modulation of signaling pathways related to cell survival .

Case Study:

In a study involving human breast cancer cells (MCF-7), this compound treatment resulted in significant reductions in cell viability and induced cell cycle arrest . The findings suggest that this compound may serve as a potential therapeutic agent in breast cancer treatment.

Cholesterol-Lowering Effects

This compound, like other phytosterols, has been associated with cholesterol-lowering effects. It competes with cholesterol for absorption in the intestine, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This property is particularly relevant for cardiovascular health.

Data Table: Cholesterol-Lowering Effects of this compound

| Study | Dosage | Result |

|---|---|---|

| Miettinen et al. (2000) | 2.6 g/day | 14.1% decrease in LDL-C |

| Plat et al. (2019) | 1.5-3 g/day | 7-12.5% reduction in total cholesterol |

These results indicate that dietary inclusion of this compound could be an effective strategy for managing cholesterol levels.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by modulating immune responses and reducing pro-inflammatory cytokine levels. This can be beneficial in conditions characterized by chronic inflammation.

Case Study:

In an animal model of inflammatory bowel disease, supplementation with this compound led to reduced inflammation and improved clinical outcomes . This suggests its potential use in treating inflammatory conditions.

Nutraceutical Applications

This compound's bioactive properties make it a candidate for inclusion in functional foods and dietary supplements aimed at improving health outcomes. Its incorporation into food products could provide consumers with additional health benefits related to cardiovascular health and inflammation management.

Challenges and Future Research Directions

While the potential applications of this compound are promising, several challenges remain:

- Bioavailability: The absorption and metabolism of this compound can vary significantly among individuals due to genetic factors and dietary composition .

- Regulatory Approval: As a relatively new compound in nutraceuticals, further studies are needed to establish safety profiles and efficacy before widespread use.

- Mechanistic Studies: More research is required to fully understand the mechanisms through which this compound exerts its biological effects.

Mécanisme D'action

Stellasterol exerts its effects primarily through enzyme inhibition. It interacts with enzymes such as dipeptidyl peptidase-4 and alpha-glucosidase, inhibiting their activity. This inhibition is achieved through hydrophobic interactions and specific amino acid interactions within the enzyme’s active site . These interactions disrupt the enzyme’s normal function, leading to reduced activity and potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Stellasterol is unique among sterols due to its specific inhibitory effects on dipeptidyl peptidase-4 and alpha-glucosidase. Similar compounds include:

Cholesterol: A well-known sterol found in animal cells, essential for cell membrane structure and function.

Ergosterol: A sterol found in fungi, similar in structure to cholesterol but with distinct biological roles.

Sitosterol: A plant sterol with structural similarities to cholesterol, known for its cholesterol-lowering effects in humans.

This compound’s uniqueness lies in its specific enzyme inhibitory properties, which are not commonly observed in other sterols .

Activité Biologique

Stellasterol, a sterol compound predominantly found in various fungi and plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its antidiabetic, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its ergostane skeleton, which is common among sterols. Its structure contributes to its biological activity, influencing its interaction with various biological targets. The compound's molecular formula is , and it exhibits a melting point around 160°C.

Antidiabetic Activity

Recent studies have highlighted this compound's potential as an antidiabetic agent. An in vitro study demonstrated that this compound inhibits dipeptidyl peptidase-4 (DPP-4) and α-glucosidase enzymes, which are critical in glucose metabolism:

| Enzyme | IC₅₀ (µM) | Comparison |

|---|---|---|

| DPP-4 | 427.39 | Less potent than sitagliptin (0.73 µM) |

| α-Glucosidase | 314.54 | Similar to acarbose (207.87 µM) |

The mechanism of action involves hydrophobic interactions with DPP-4 and specific amino acid interactions with α-glucosidase, suggesting that this compound may provide a hypoglycemic effect akin to acarbose rather than sitagliptin .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-treated RAW 264.7 cells, this compound demonstrated significant inhibition of nitric oxide (NO) production with an IC₅₀ of 15.1 µM. This inhibition was associated with a reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating a potential role in managing inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown effectiveness against human breast cancer (MCF-7) and neuroblastoma (SH-SY5Y) cells:

| Cell Line | Effect | Mechanism |

|---|---|---|

| MCF-7 | Growth inhibition | Induction of cell cycle arrest |

| SH-SY5Y | Reduced viability | Apoptosis induction |

In these studies, the presence of unsaturated fatty acids enhanced the anti-inflammatory effects of this compound when used in combination treatments .

Case Studies and Clinical Evidence

A case-control study indicated that plant sterols like this compound may play a protective role against lung carcinogenesis, suggesting broader implications for its use in cancer prevention strategies . Furthermore, dietary supplementation with sterols has been linked to reduced cholesterol levels and improved overall health outcomes, reinforcing the therapeutic potential of compounds like this compound .

Propriétés

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXPZVASXWSKKU-UEIWAABPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2465-11-4 | |

| Record name | Stellasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stellasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.